molecular formula C6H6ClFN2 B13302616 (4-Chloro-2-fluoropyridin-3-YL)methylamine

(4-Chloro-2-fluoropyridin-3-YL)methylamine

Cat. No.: B13302616
M. Wt: 160.58 g/mol
InChI Key: CMZKQGFAEDXSFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoropyridin-3-YL)methylamine typically involves the reaction of 4-chloro-2-fluoropyridine with methylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoropyridin-3-YL)methylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

(4-Chloro-2-fluoropyridin-3-YL)methylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoropyridin-3-YL)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluoropyridin-2-yl)methanamine
  • 3-Chloro-2-fluoropyridin-4-yl)methylamine
  • 2-Chloro-4-fluoropyridin-3-yl)methylamine

Uniqueness

(4-Chloro-2-fluoropyridin-3-YL)methylamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

(4-chloro-2-fluoropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6ClFN2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H,3,9H2

InChI Key

CMZKQGFAEDXSFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)CN)F

Origin of Product

United States

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